molecular formula C19H14FN3OS B3407817 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-19-1

6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3407817
CAS No.: 852134-19-1
M. Wt: 351.4 g/mol
InChI Key: BGNPFCFCBPIBPV-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells . This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potency against different cancer cell lines, including renal cancer cell line UO-31, breast cancer cell line MCF7, colon cancer cell line COLO 205, ovarian cancer cell line OVCAR-3, and prostate cancer cell line DU-145 .

Mode of Action

The compound interacts with its targets by inducing apoptosis . It causes mitochondrial membrane depolarization and multicaspase activation, leading to cell death . The compound’s interaction with DNA and caspase-3 has also been investigated through molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the compound’s action is the death of cancer cells . The compound induces apoptosis without cell cycle arrest, suggesting that it could be used as a potential chemotherapeutic agent . For instance, the IC50 value of the compound against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Biochemical Analysis

Biochemical Properties

6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function . It has been observed that the compound remains stable under specific conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained anti-inflammatory effects, although potential adverse effects may also arise .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolites can further influence metabolic flux and metabolite levels within the cell . The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function . The distribution of the compound within tissues is also influenced by its interaction with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:

  • Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.

  • Thiazole Ring Formation: : The imidazole intermediate is then reacted with a thioamide to form the thiazole ring. This step often requires a cyclization reaction under basic conditions.

  • Introduction of the Fluorophenyl Group: : The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with the imidazole-thiazole intermediate.

  • Carboxamide Formation: : Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Reduction: Formation of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to bind to specific proteins and enzymes, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-bromophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-methylphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide imparts unique electronic properties, enhancing its ability to interact with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNPFCFCBPIBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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